2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and an ethanamine side chain at position 5. The 1,2,4-oxadiazole ring is a nitrogen-rich scaffold known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic ester or amide functionalities . The 3,4-dimethoxyphenyl substituent contributes electron-donating effects, which may enhance binding interactions with biological targets.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12/h3-4,7H,5-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGODDAWRZCNWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.
Attachment of the 3,4-dimethoxyphenyl group: This step involves the use of 3,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with the oxadiazole intermediate.
Introduction of the ethanamine chain: The final step involves the alkylation of the oxadiazole derivative with an appropriate amine, such as ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Replacing methoxy with chlorine () introduces an electron-withdrawing effect, which may alter binding affinity or metabolic stability .
Oxadiazole Ring Type :
- The 1,2,4-oxadiazole ring (target compound) is distinct from 1,3,4-oxadiazole () in nitrogen positioning, affecting electronic distribution and hydrogen-bonding capabilities .
Side Chain Modifications: Methanamine () versus ethanamine (target compound) alters steric bulk and basicity, with ethanamine likely offering improved solubility and target engagement .
Biological Activity
The compound 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a derivative of the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 1105202-37-6
Molecular Formula: C₁₄H₁₆N₂O₄
Molecular Weight: 284.29 g/mol
The compound features a dimethoxyphenyl group attached to a 1,2,4-oxadiazole ring and an ethanamine moiety. The structural characteristics contribute to its biological properties.
Anticancer Properties
Research has indicated that 1,2,4-oxadiazole derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies: In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. Notably, derivatives have demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as increased p53 expression and activation of caspase pathways.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of HDAC (Histone Deacetylases): Some derivatives have shown potent HDAC inhibitory activity, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis .
- Induction of Apoptosis: Flow cytometry analyses indicated that these compounds can significantly increase apoptotic markers in treated cells .
- Selective Targeting of Cancer Cells: Certain studies have highlighted the ability of oxadiazole derivatives to selectively inhibit cancer-related enzymes without affecting normal cells .
Study on Anticancer Activity
A study published in MDPI highlighted the synthesis and evaluation of various oxadiazole derivatives including those with dimethoxyphenyl substitutions. The results showed that these compounds had superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin against several cancer cell lines .
In Vivo Studies
While most studies focus on in vitro evaluations, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of these compounds in animal models. Future research should aim to explore these aspects comprehensively.
Q & A
Q. What in vitro models are suitable for evaluating its neuroprotective potential?
- Methodological Answer :
- Use SH-SY5Y neuroblastoma cells treated with rotenone to model oxidative stress. Measure viability via MTT assay.
- Primary cortical neurons exposed to glutamate excitotoxicity: Quantify apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Cyclization |
| Solvent | DMF/EtOH (3:1) | ↑ Solubility |
| Reaction Time | 6–8 hours (microwave) | ↓ Side Products |
| Catalyst | K₂CO₃ (1.2 equiv) | ↑ Regioselectivity |
Q. Table 2. Computational Tools for Target Prediction
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to MAO-B | |
| GROMACS | Binding Stability | |
| SwissADME | Pharmacokinetic Profiling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
